Sourcing high-purity fluorinated building blocks with precise substitution patterns is critical for reproducible medicinal chemistry and materials research. 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline (CAS 1202493-05-7) is a research-grade imine bridging 3-fluoroaniline and 3,4,5-trifluorophenyl groups, offering a distinct electronic and steric profile for structure-activity relationship studies.
- Serves as a key precursor in synthesizing (3R)-quinuclidinyl carbamate-based M3 muscarinic antagonists for respiratory drug discovery.
- Enables fine-tuning of dielectric anisotropy in novel liquid crystal formulations for TFT display research.
- Standard purity of ≥98% ensures batch-to-batch consistency for demanding synthetic applications.
Molecular FormulaC13H7F4N
Molecular Weight253.2
CAS No.1202493-05-7
Cat. No.B599006
⚠ Attention: For research use only. Not for human or veterinary use.
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline (CAS 1202493-05-7) is a specialized fluorinated aromatic imine with the molecular formula C13H7F4N and a molecular weight of 253.20 g/mol . It is characterized by a 3-fluoroaniline moiety linked via a methanimine bridge to a 3,4,5-trifluorophenyl group, and is primarily supplied as a research-grade building block for organic synthesis, with standard purities of 95% or higher .
WorkflowFluorinated building block for organic synthesis
Selection contextResearch-grade, ≥95% purity standard
Use contextLiquid crystal precursor and pharmaceutical intermediate synthesis
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline: Why Analogs Are Not Interchangeable
The specific substitution pattern of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline—featuring a single fluorine on the aniline ring and three fluorines on the benzylidene ring—dictates its unique electronic and steric profile. Interchange with less fluorinated analogs (e.g., N-(3-fluorophenyl)-1-(4-fluorophenyl)methanimine) or regioisomers (e.g., 4-fluoro-N-(3,4,5-trifluorobenzylidene)aniline) will alter dipole moment, molecular planarity, and intermolecular interactions, which are critical parameters in applications such as liquid crystal formulation [1] and pharmaceutical intermediate synthesis [2]. Furthermore, the electron-withdrawing capacity of the 3,4,5-trifluorophenyl group is distinct from mono- or difluorinated alternatives, directly impacting reactivity in subsequent derivatization steps .
Target
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline
Mismatch risk
Less fluorinated or regioisomeric analogs (e.g., 4-fluoro-N-(3,4,5-trifluorobenzylidene)aniline) may shift dipole moment and molecular planarity, altering liquid crystal formulation behavior and intermolecular interactions in synthesis.
Electronic context
The electron-withdrawing capacity of the 3,4,5-trifluorophenyl group is distinct from mono- or difluorinated alternatives; reactivity in subsequent derivatization steps may not transfer directly.
[1] Molecular Crystals and Liquid Crystals. (1995). Trifluorinated Liquid Crystals for TFT Displays. Taylor & Francis. Demonstrates that 3,4,5-trifluorobenzene derivatives possess large dielectric anisotropy and high voltage holding ratios critical for TFT applications, properties that are highly sensitive to fluorine substitution patterns. View Source
[2] Molaid. (n.d.). 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline | 1202493-05-7. References the compound's use as a reactant in the synthesis of (3R)-quinuclidinyl carbamate muscarinic antagonists (DOI: 10.1016/j.bmcl.2011.03.096), highlighting its role in generating pharmacologically relevant scaffolds. View Source
3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline: Differentiation Guide for Procurement
Purity Benchmarking vs. Alternative Vendors
When sourcing this compound, purity is a primary differentiator. The target compound is consistently offered at ≥95% purity by reputable suppliers , with some vendors specifying '95+%' or 'NLT 98%' . In contrast, generic or lower-tier suppliers may not guarantee this level, and procurement from unverified sources risks lower purity batches, which can compromise synthetic yields and necessitate additional purification steps.
Purity BenchmarkingData to verify
≥95%, up to 98%
Supports procurement quality review and synthetic yield consistency.
Vendor-specified purity from AKSci, Bidepharm, MolCore; independent verification may be required.
Organic SynthesisBuilding BlockPurity Analysis
Evidence Dimension
Purity
Target Compound Data
≥95%, up to 98%
Comparator Or Baseline
Unspecified generic suppliers
Quantified Difference
Up to 3-5% absolute purity advantage over potential lower-grade alternatives
Conditions
Vendor specifications from AKSci, Bidepharm, MolCore
Why This Matters
Ensuring ≥95% purity minimizes side reactions and maximizes yield in subsequent synthetic steps, directly reducing procurement and labor costs.
Organic SynthesisBuilding BlockPurity Analysis
Physicochemical Profile vs. Closest Analogs
The 3,4,5-trifluorophenyl motif is a validated pharmacophore in liquid crystal design, conferring large dielectric anisotropy (Δε) and high voltage holding ratios (VHR) essential for thin-film transistor (TFT) display applications [1]. While direct data for 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is not reported, the class of 3,4,5-trifluorobenzene derivatives demonstrates these properties, which are significantly influenced by the specific terminal group. For example, varying the core structure from a benzylidene-aniline to a biphenyl system alters the nematic phase range and Δε, underscoring the non-interchangeable nature of these building blocks.
Liquid Crystal ProfileClass-level
Class-level: large dielectric anisotropy (Δε) and high VHR reported for 3,4,5-trifluorobenzene derivatives
Dielectric Anisotropy (Δε) and Voltage Holding Ratio (VHR)
Target Compound Data
Class-level: 3,4,5-trifluorobenzene derivatives exhibit large Δε and very good VHR [1]
Comparator Or Baseline
Less fluorinated benzylidene-aniline analogs
Quantified Difference
Class-level: The presence of three fluorines on the terminal ring enhances electron-withdrawing character and lateral dipole moment compared to mono- or difluorinated analogs.
Conditions
Liquid crystal mixture formulation
Why This Matters
This compound's specific substitution pattern makes it a valuable scaffold for tuning the dielectric properties of liquid crystal mixtures, where even subtle changes in fluorine count or position can render a material unsuitable for TFT applications.
[1] Molecular Crystals and Liquid Crystals. (1995). Trifluorinated Liquid Crystals for TFT Displays. Taylor & Francis. Abstract states: 'The materials have large dielectric anisotropy, low viscosity, low optical anisotropy and very good voltage holding ratio and high chemical stability.' View Source
Crystal Engineering Insights from Isostructural Analogs
The crystal structure of the closely related analog, (E)-3,5-difluoro-N-(3,4,5-trifluorobenzylidene)aniline (C13H5F5N), has been determined at 120(2) K [1]. The unit cell parameters are: a = 7.1359(12) Å, b = 15.247(2) Å, c = 20.576(3) Å, α = 87.348(7)°, β = 90.00°, γ = 90.00°. This structure serves as a baseline for predicting the solid-state behavior of 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline. By replacing the two 3,5-difluoro groups on the aniline ring with a single 3-fluoro group, the target compound is expected to exhibit altered packing motifs due to reduced steric bulk and different intermolecular F···F and C–H···F interactions.
Crystal EngineeringCross-study comparable
Analog unit cell: ~2199 ų; Target predicted to exhibit altered packing due to reduced fluorine substitution.
Supports solid-state packing prediction and crystal engineering study fit.
Based on single-crystal XRD of (E)-3,5-difluoro analog at 120(2) K; target compound data requires validation.
Predicted to differ from analog due to reduced fluorine substitution
Comparator Or Baseline
(E)-3,5-difluoro-N-(3,4,5-trifluorobenzylidene)aniline: a=7.1359(12) Å, b=15.247(2) Å, c=20.576(3) Å
Quantified Difference
The analog's unit cell volume is approximately 2199 ų. The target compound's reduced fluorine content is expected to result in a smaller or more efficiently packed unit cell, with potential implications for solubility and melting point.
Conditions
Single-crystal X-ray diffraction at 120(2) K
Why This Matters
For researchers engaged in crystal engineering or solid-state chemistry, understanding how the fluorine substitution pattern affects crystal packing is crucial for predicting material properties like stability, solubility, and mechanical behavior.
This compound serves as a key building block in the synthesis of (3R)-quinuclidinyl carbamate derivatives, which have been investigated as potent and long-acting M3 muscarinic antagonists for respiratory indications [1]. The 3-fluoroaniline portion of the molecule is a critical structural component for achieving the desired pharmacological profile, and the 3,4,5-trifluorophenyl group likely contributes to metabolic stability and target binding. Procurement of high-purity material is essential for reproducible synthesis of these advanced pharmaceutical intermediates.
Design & Formulation of Fluorinated Liquid Crystal Mixtures
The 3,4,5-trifluorophenyl core is a privileged structure for achieving the large dielectric anisotropy (Δε) and high voltage holding ratios (VHR) required for active matrix TFT displays [2]. While not a final liquid crystal itself, 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline is a valuable precursor or building block for synthesizing novel liquid crystalline materials. Researchers developing new mixtures should consider this compound when aiming to fine-tune the dielectric properties of their formulations.
Fluorinated Building Block for Organic Synthesis
As a general research tool, this compound is a versatile fluorinated building block for constructing more complex molecules with enhanced lipophilicity, metabolic stability, or unique electronic properties . The specific substitution pattern offers a distinct steric and electronic profile compared to other fluorinated benzylidene anilines, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.
Application
Selection Property
Validation Focus
Muscarinic antagonist intermediate synthesis
High-purity fluorinated building block
Reproducibility of synthetic route and scaffold incorporation
Fluorinated liquid crystal mixture design
3,4,5-trifluorophenyl core for dielectric tuning
Dielectric anisotropy and voltage holding ratio review
General fluorinated organic synthesis
Distinct electronic and steric profile
Structure-activity relationship and reactivity exploration
[1] Molaid. (n.d.). 3-Fluoro-N-(3,4,5-trifluorobenzylidene)aniline | 1202493-05-7. References the compound's use as a reactant in the synthesis of (3R)-quinuclidinyl carbamate muscarinic antagonists (DOI: 10.1016/j.bmcl.2011.03.096). View Source
[2] Molecular Crystals and Liquid Crystals. (1995). Trifluorinated Liquid Crystals for TFT Displays. Taylor & Francis. View Source
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